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Compound of Interest

Compound Name: 4-Phenoxypyridine

Cat. No.: B1584201 Get Quote

Introduction
4-Phenoxypyridine, with the chemical formula C₁₁H₉NO and a molecular weight of 171.20

g/mol , is a heterocyclic compound featuring a pyridine ring linked to a phenyl group through an

ether bridge.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry

and materials science. For researchers and drug development professionals, unambiguous

structural confirmation and purity assessment are paramount. This guide provides an in-depth

technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively

characterize 4-phenoxypyridine. The methodologies and interpretations presented herein are

grounded in established principles, ensuring a self-validating system for analysis.

Molecular Identity:

Chemical Name: 4-Phenoxypyridine

CAS Number: 4783-86-2[1][2][3]

Molecular Formula: C₁₁H₉NO[1]

Molecular Weight: 171.20

Structure: A pyridine ring substituted at the C4 position with a phenoxy group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4-phenoxypyridine, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: The 'Why' of the Protocol The choice of solvent is critical in NMR.

Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules like

4-phenoxypyridine because it dissolves the sample well and its residual solvent peak (δ ≈

7.26 ppm) typically does not interfere with the aromatic signals of interest. A standard 400 or

500 MHz spectrometer is sufficient to resolve the distinct proton signals and their coupling

patterns.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve approximately 5-10 mg of 4-phenoxypyridine in ~0.6 mL of

CDCl₃.

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an

internal reference standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 25 °C.

A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise

ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction.

Data Interpretation and Analysis The ¹H NMR spectrum of 4-phenoxypyridine is characterized

by distinct signals in the aromatic region (δ ≈ 6.8-8.5 ppm). The protons on the pyridine ring are

generally more deshielded (further downfield) than those on the phenoxy ring due to the

electron-withdrawing effect of the nitrogen atom.
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dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node

[shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C",

pos="1.2,0.7!"]; H2 [label="H₂", pos="1.2,1.7!"]; C3 [label="C", pos="2.4,0!"]; H3 [label="H₃",

pos="3.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; H5 [label="H₅",

pos="1.2,-3.1!"]; C6 [label="C", pos="0,-1.4!"]; H6 [label="H₆", pos="-1,-1.4!"]; O [label="O",

pos="3.6,-2.1!"]; C1_prime [label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"];

H2_prime [label="H₂'", pos="6,-3.1!"]; C3_prime [label="C₃'", pos="7.2,-1.4!"]; H3_prime

[label="H₃'", pos="8.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; H4_prime [label="H₄'",

pos="8.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"]; H5_prime [label="H₅'", pos="6,1.7!"];

C6_prime [label="C₆'", pos="4.8,0!"]; H6_prime [label="H₆'", pos="3.8,0!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- H3;

C5 -- H5; C6 -- H6; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime;

C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;

C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime;

C6_prime -- H6_prime; } caption: "Structure of 4-phenoxypyridine with proton numbering."

Table 1: Predicted ¹H NMR Spectral Data for 4-Phenoxypyridine in CDCl₃

Protons
Predicted δ
(ppm)

Multiplicity
Coupling
Constant
(J) in Hz

Integration Assignment

H₂, H₆ ~ 8.45 Doublet (d) ~ 5.0 2H
Pyridine ring,

ortho to N

H₃, H₅ ~ 6.85 Doublet (d) ~ 5.0 2H
Pyridine ring,

meta to N

H₂', H₆' ~ 7.15 Doublet (d) ~ 8.0 2H
Phenyl ring,

ortho to O

H₄' ~ 7.25 Triplet (t) ~ 7.5 1H
Phenyl ring,

para to O

H₃', H₅' ~ 7.40 Triplet (t) ~ 8.0 2H
Phenyl ring,

meta to O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1584201?utm_src=pdf-body
https://www.benchchem.com/product/b1584201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are predicted values based on analogous structures. Actual experimental values

may vary slightly.[4][5]

Pyridine Protons (H₂, H₆, H₃, H₅): The protons ortho to the nitrogen (H₂, H₆) are the most

deshielded due to the inductive effect and anisotropy of the nitrogen atom. They appear as a

doublet. The protons meta to the nitrogen (H₃, H₅) are shielded by the electron-donating

resonance effect of the phenoxy group and appear further upfield, also as a doublet.

Phenyl Protons (H₂'/H₆', H₃'/H₅', H₄'): The protons on the phenoxy ring exhibit a more typical

aromatic pattern. The ortho (H₂', H₆') and meta (H₃', H₅') protons are chemically equivalent

due to free rotation around the C-O bond. The para proton (H₄') appears as a triplet, while

the meta protons appear as a triplet, and the ortho protons appear as a doublet.

¹³C NMR Spectroscopy: Probing the Carbon Framework
Expertise & Experience: The 'Why' of the Protocol A proton-decoupled ¹³C NMR experiment is

standard practice. This technique removes the splitting caused by attached protons, resulting in

a spectrum where each unique carbon atom appears as a single sharp singlet. This simplifies

the spectrum and makes it easier to count the number of distinct carbon environments, which is

a crucial step in structure verification.

Experimental Protocol: ¹³C NMR

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Data Interpretation and Analysis The nine unique carbon atoms of 4-phenoxypyridine will give

rise to nine distinct signals. The chemical shifts are influenced by hybridization and the

electronegativity of neighboring atoms.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node

[shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
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// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C₂",

pos="1.2,0.7!"]; C3 [label="C₃", pos="2.4,0!"]; C4 [label="C₄", pos="2.4,-1.4!"]; C5 [label="C₅",

pos="1.2,-2.1!"]; C6 [label="C₆", pos="0,-1.4!"]; O [label="O", pos="3.6,-2.1!"]; C1_prime

[label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"]; C3_prime [label="C₃'",

pos="7.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"];

C6_prime [label="C₆'", pos="4.8,0!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- O; O --

C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime --

C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption: "Structure of 4-
phenoxypyridine with carbon numbering."

Table 2: Predicted ¹³C NMR Spectral Data for 4-Phenoxypyridine in CDCl₃

Carbon Predicted δ (ppm) Assignment

C₄ ~ 165.0 Pyridine ring, attached to O

C₁' ~ 155.0 Phenyl ring, attached to O

C₂, C₆ ~ 151.0 Pyridine ring, ortho to N

C₃', C₅' ~ 130.0 Phenyl ring, meta to O

C₄' ~ 125.0 Phenyl ring, para to O

C₂', C₆' ~ 121.0 Phenyl ring, ortho to O

C₃, C₅ ~ 110.0 Pyridine ring, meta to N

Note: Data is predicted based on known substituent effects on pyridine and benzene rings.[6]

[7]

Quaternary Carbons (C₄, C₁'): The carbons directly attached to the electronegative oxygen

atom (C₄ and C₁') are the most deshielded and appear furthest downfield.

Pyridine Carbons (C₂, C₆, C₃, C₅): The carbons ortho to the nitrogen (C₂, C₆) are significantly

downfield, while the meta carbons (C₃, C₅) are upfield.
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Phenyl Carbons (C₂'/C₆', C₃'/C₅', C₄'): These carbons show typical shifts for a substituted

benzene ring.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Theoretical Grounding IR spectroscopy measures the absorption of infrared radiation by a

molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at

characteristic frequencies, allowing for their identification. For 4-phenoxypyridine, key

vibrations include those of the aromatic rings, the C-O-C ether linkage, and the C=N bond

within the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Background Scan: Record a background spectrum of the clean ATR crystal to subtract

atmospheric (H₂O, CO₂) absorptions.

Sample Application: Place a small amount of solid 4-phenoxypyridine directly onto the ATR

crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal quality.

dot graph { graph [layout=dot]; node [shape=box, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Aromatic C-H Stretch\n(~3050-3100

cm⁻¹)"]; B [label="Aromatic C=C & C=N Stretch\n(~1450-1600 cm⁻¹)"]; C [label="Aryl Ether C-

O-C Stretch\n(~1240 cm⁻¹, asymmetric)"]; D [label="Fingerprint Region\n(< 1000 cm⁻¹)"]; mol

[label="4-Phenoxypyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol ->

{A, B, C, D} [label="Vibrational Modes"]; } caption: "Key IR vibrational modes for 4-
phenoxypyridine."

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming

the presence of key structural motifs.

Table 3: Characteristic IR Absorption Bands for 4-Phenoxypyridine
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100 - 3000 Medium-Weak Aromatic C-H stretching

~ 1590 Strong
Aromatic C=C and Pyridine

C=N ring stretching

~ 1490 Strong Aromatic C=C ring stretching

~ 1240 Strong
Asymmetric Ar-O-Ar stretching

(Aryl ether)

850 - 750 Strong
Aromatic C-H out-of-plane

bending

Note: These are characteristic regions for the specified functional groups.[8][9][10]

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear

indication of C-H bonds on an sp²-hybridized carbon, confirming the aromatic rings.[8]

Ring Stretching (1450-1600 cm⁻¹): Strong absorptions in this region are characteristic of

stretching vibrations within the aromatic framework of both the pyridine and phenyl rings.[9]

[11]

Aryl Ether Stretch (~1240 cm⁻¹): A strong, prominent peak around 1240 cm⁻¹ is the hallmark

of the asymmetric C-O-C stretching vibration of an aryl ether, providing definitive evidence

for the phenoxy linkage.[12]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Theoretical Grounding Mass spectrometry provides the exact molecular weight and valuable

structural information based on the fragmentation pattern of the molecule. In Electron Impact

(EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and

fragment in a reproducible manner.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the ion source, often via a

direct insertion probe or a Gas Chromatography (GC) inlet.

Ionization: Use a standard electron energy of 70 eV to generate the molecular ion and

fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) analyzer.

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum will confirm the molecular weight and

provide clues to the molecule's connectivity.

Molecular Ion (M⁺˙): The molecular formula C₁₁H₉NO gives a monoisotopic mass of 171.07

Da.[13] The mass spectrum should show a prominent molecular ion peak at m/z = 171. The

presence of a single nitrogen atom means the molecular weight is odd, consistent with the

Nitrogen Rule.

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions and

neutral fragments. The ether linkage is a likely point of cleavage.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C₁₁H₉NO]⁺˙\nm/z = 171\n(Molecular Ion)", fillcolor="#FBBC05",

fontcolor="#202124"]; F1 [label="[C₅H₄N]⁺\nm/z = 78", shape=ellipse]; F2 [label="

[C₆H₅O]⁺\nm/z = 93", shape=ellipse]; F3 [label="[C₆H₅]⁺\nm/z = 77", shape=ellipse];

M -> F1 [label="- C₆H₅O˙"]; M -> F2 [label="- C₅H₄N˙"]; F2 -> F3 [label="- CO"]; } caption:

"Predicted major fragmentation pathways for 4-phenoxypyridine."

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 4-Phenoxypyridine
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m/z Proposed Ion Structure Loss from Parent Ion

171 [C₁₁H₉NO]⁺˙ - (Molecular Ion)

93 [C₆H₅O]⁺ C₅H₄N˙ (Pyridyl radical)

78 [C₅H₄N]⁺ C₆H₅O˙ (Phenoxy radical)

77 [C₆H₅]⁺ C₅H₄NO˙

Loss of Phenoxy Radical (m/z 78): Cleavage of the C-O bond can lead to the loss of a

phenoxy radical (˙OC₆H₅), resulting in a stable pyridyl cation at m/z 78.

Loss of Pyridyl Radical (m/z 93): Alternatively, cleavage can result in the loss of a pyridyl

radical (˙C₅H₄N) to form the phenoxy cation at m/z 93. This ion can further lose carbon

monoxide (CO) to produce the phenyl cation at m/z 77.[14]

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry

provides a robust and comprehensive characterization of 4-phenoxypyridine. NMR

spectroscopy confirms the precise arrangement of protons and carbons in the molecular

skeleton. IR spectroscopy validates the presence of key functional groups, particularly the

aromatic systems and the crucial aryl ether linkage. Finally, mass spectrometry confirms the

molecular weight and offers corroborating structural evidence through predictable

fragmentation patterns. Together, these techniques form a self-validating analytical workflow,

ensuring the structural integrity and identity of 4-phenoxypyridine for any high-level research

or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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